molecular formula C11H11BrN4O2 B1397229 Ethyl 6-bromo-2-hydrazinyl-1,8-naphthyridine-3-carboxylate CAS No. 1335113-09-1

Ethyl 6-bromo-2-hydrazinyl-1,8-naphthyridine-3-carboxylate

Cat. No. B1397229
M. Wt: 311.13 g/mol
InChI Key: IQBAQWVFDZPPPT-UHFFFAOYSA-N
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Description

“Ethyl 6-bromo-2-hydrazinyl-1,8-naphthyridine-3-carboxylate” is a chemical compound with the CAS Number: 1335113-09-1 . It has a molecular weight of 311.14 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 6-bromo-2-hydrazino [1,8]naphthyridine-3-carboxylate . The Inchi Code for this compound is 1S/C11H11BrN4O2/c1-2-18-11(17)8-4-6-3-7(12)5-14-9(6)15-10(8)16-13/h3-5H,2,13H2,1H3,(H,14,15,16) .


Physical And Chemical Properties Analysis

The melting point of “Ethyl 6-bromo-2-hydrazinyl-1,8-naphthyridine-3-carboxylate” is between 180-182 degrees Celsius .

Scientific Research Applications

Synthetic Methodologies and Derivative Formation

A key application of related compounds is in synthetic organic chemistry, where they serve as precursors for constructing complex molecular architectures. For instance, ethyl canthin-6-one-1-carboxylate derivatives, prepared from ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate, showcase the utility of bromo-naphthyridine derivatives in synthesizing compounds with potential biological activities through Pd-catalyzed Suzuki-Miyaura coupling followed by Cu-catalyzed C-N coupling (Ioannidou et al., 2011). Furthermore, the synthesis of novel azetidino[2,3-b][1,8]naphthyridin-2(1H)-ones and 1,2,4-triazolo[4,3-a][1,8]naphthyridines from ethyl 1,8-naphthyridin-2-one-3-carboxylate demonstrates the versatility of naphthyridine derivatives in creating compounds with diverse ring systems, showcasing potential antibacterial activity (Mogilaiah et al., 2003).

Neuroprotective Properties

ITH4012, a novel tacrine derivative synthesized from a related naphthyridine compound, exhibits neuroprotective properties by reducing cell death induced by various compounds, acting as a calcium promotor, and enhancing the expression of antiapoptotic protein Bcl-2. This underscores the therapeutic potential of naphthyridine derivatives in neuroprotection and the management of neurodegenerative diseases (Orozco et al., 2004).

Antibacterial Agents

Naphthyridine derivatives have been synthesized for their antibacterial properties, demonstrating the chemical diversity and biological activity potential of this class. For example, the synthesis of 4-Thiazolidinone and 2-Azetidinone derivatives of 2-Trifluoromethyl-1,8-naphthyridine as antibacterial agents highlights the medicinal chemistry applications of these derivatives (Mogilaiah et al., 1999). Similarly, pyridonecarboxylic acids and their derivatives have been explored for their antibacterial activity, showcasing the potential of naphthyridine compounds in developing new antibacterial agents (Egawa et al., 1984).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

ethyl 6-bromo-2-hydrazinyl-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O2/c1-2-18-11(17)8-4-6-3-7(12)5-14-9(6)15-10(8)16-13/h3-5H,2,13H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBAQWVFDZPPPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CN=C2N=C1NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromo-2-hydrazinyl-1,8-naphthyridine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-bromo-2-hydrazinyl-1,8-naphthyridine-3-carboxylate
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